molecular formula C9H7N3O2S B1422053 N-(6-Sulfanylpyridazin-3-yl)furan-2-carboxamide CAS No. 1286719-94-5

N-(6-Sulfanylpyridazin-3-yl)furan-2-carboxamide

Cat. No.: B1422053
CAS No.: 1286719-94-5
M. Wt: 221.24 g/mol
InChI Key: WUKWHPKPKDWGQT-UHFFFAOYSA-N
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Description

N-(6-Sulfanylpyridazin-3-yl)furan-2-carboxamide is a heterocyclic compound that combines a pyridazine ring with a furan ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylpyridazin-3-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through cyclization reactions.

    Introduction of the Mercapto Group: The mercapto group (–SH) is introduced via thiolation reactions, often using thiolating agents like thiourea or hydrogen sulfide.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the pyridazine derivative with furan-2-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: The pyridazine ring can undergo reduction reactions, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-Sulfanylpyridazin-3-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-Sulfanylpyridazin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that contain reactive thiol or amino groups.

    Pathways Involved: The compound can modulate biochemical pathways by forming covalent bonds with target proteins, thereby altering their function.

Comparison with Similar Compounds

    N-(6-sulfanylpyridazin-3-yl)furan-2-carboxamide: Similar structure but with a sulfanyl group instead of a mercapto group.

    Furan-2-carboxamide derivatives: Compounds with variations in the substituents on the furan ring.

Uniqueness: this compound is unique due to the presence of both a mercapto group and a pyridazine ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-(6-sulfanylidene-1H-pyridazin-3-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-9(6-2-1-5-14-6)10-7-3-4-8(15)12-11-7/h1-5H,(H,12,15)(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKWHPKPKDWGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-Sulfanylpyridazin-3-yl)furan-2-carboxamide

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